1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 767-88-4
VCID: VC2494947
InChI: InChI=1S/C7H6N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,1H3
SMILES: CN1C=CC=C(C1=O)C#N
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS No.: 767-88-4

Cat. No.: VC2494947

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile - 767-88-4

Specification

CAS No. 767-88-4
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 1-methyl-2-oxopyridine-3-carbonitrile
Standard InChI InChI=1S/C7H6N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,1H3
Standard InChI Key FGNXJXOLWUDCCB-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C#N
Canonical SMILES CN1C=CC=C(C1=O)C#N

Introduction

Structural Identity and Nomenclature

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile belongs to the family of substituted pyridone compounds characterized by a nitrile functional group at the 3-position. This compound features a distinctive molecular architecture with multiple reactive sites that contribute to its chemical versatility. The compound is registered under CAS number 767-88-4 and possesses several synonyms in chemical literature . The systematic naming of this compound follows IUPAC conventions, with alternative nomenclature reflecting different emphasis on structural features.

Synonyms and Alternative Names

The compound is known by several alternative names in scientific literature and chemical databases, reflecting various approaches to describing its structure. These synonyms facilitate cross-referencing across different research domains and databases.

Table 1: Synonyms for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

SynonymChemical Registry
1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileIUPAC Name
1-Methyl-3-cyanopyridine-2(1H)-oneAlternative Name
1-methyl-2-oxopyridine-3-carbonitrileAlternative Name
RicinidineCommon Name
N-Methyl-3-cyanopyridoneAlternative Name

Each of these designations provides insight into the compound's chemical structure, with emphasis on different structural features . The IUPAC name highlights its dihydropyridine core with specific functional group placements, while alternative names like N-Methyl-3-cyanopyridone emphasize the pyridone scaffold with substituent groups.

Chemical Properties and Structural Characteristics

Physical and Chemical Properties

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile possesses distinctive physiochemical properties that determine its behavior in chemical reactions, solubility profiles, and potential interactions with biological systems.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
Physical StateSolid (at standard conditions)
Structure TypeHeterocyclic aromatic compound
Functional GroupsNitrile, carbonyl, tertiary amine

The molecular weight of 134.14 g/mol classifies this compound as a relatively small organic molecule with potential for favorable pharmacokinetic properties if developed as a bioactive compound . The presence of multiple functional groups, including the nitrile at the 3-position, contributes to its chemical reactivity and potential for derivatization.

Molecular Structure and Conformational Analysis

The molecule consists of a pyridone ring with a methyl group attached to the nitrogen atom, a carbonyl group at position 2, and a nitrile group at position 3. This arrangement creates a planar heterocyclic system with specific electronic distribution that influences its chemical behavior and interaction potential.

The nitrile group (-C≡N) at position 3 is particularly significant as it introduces both electronic effects (through π-system interactions) and potential for hydrogen bonding interactions (as a hydrogen bond acceptor). The carbonyl oxygen at position 2 serves as another hydrogen bond acceptor, contributing to the compound's potential for molecular recognition events in biological systems.

Spectroscopic Characteristics

Spectroscopic data provides crucial information about the structural confirmation and purity of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. While specific spectral data for the exact compound is limited in the provided search results, information can be extrapolated from related compounds with similar structural features.

Related pyridine-3-carbonitrile derivatives typically display characteristic infrared absorption bands for the nitrile functional group in the range of 2200-2225 cm⁻¹ . The carbonyl group often appears around 1645-1665 cm⁻¹, which is consistent with a pyridone structure rather than a simple ketone.

Synthetic Approaches and Preparation Methods

Reported Synthesis of Related Compounds

The synthesis of structurally similar compounds has been reported in chemical literature. For example, 6-amino-4-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is synthesized through a multi-step process involving:

  • Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate

  • Subsequent cyclization reactions

  • Functional group transformations to introduce the nitrile and amino groups

These approaches could potentially be modified to produce 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile by adjusting reaction conditions and reagents to eliminate additional substituents.

Purification and Characterization

The purification of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and related compounds typically involves recrystallization techniques, with characterization performed through multiple analytical methods:

  • Melting point determination

  • Infrared spectroscopy to confirm functional group presence

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Elemental analysis to confirm compositional purity

These techniques ensure both structural confirmation and purity assessment of the synthesized compound.

Structural Relationship to Bioactive Compounds

Pharmacological Relevance

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold appears in compounds with potential pharmacological significance. Related structures have been investigated as positive allosteric modulators of metabotropic glutamate receptor 2 (mGluR2), which has implications for neurological disorders including schizophrenia .

For instance, 1-(cyclopropylmethyl)-4-(4-methoxyphenyl)piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CMDC) has been evaluated as a potential positron emission tomography (PET) radiotracer for imaging mGluR2 in the brain . This suggests that the 2-oxo-1,2-dihydropyridine-3-carbonitrile core structure may serve as a valuable scaffold for developing compounds with neuroactive properties.

Analytical Methods and Identification

Chromatographic Analysis

For identification and purity assessment of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, various chromatographic techniques can be employed. These typically include:

  • High-performance liquid chromatography (HPLC)

  • Thin-layer chromatography (TLC)

  • Gas chromatography (GC) for volatile derivatives

These methods allow for separation from potential impurities and structural isomers, with retention times serving as characteristic identifiers when compared against authentic standards.

Spectral Identification

Spectroscopic methods provide definitive structural confirmation of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Based on related compounds, the following spectral characteristics would be expected:

  • IR spectrum: Strong absorption bands for nitrile (≈2220 cm⁻¹) and carbonyl (≈1645 cm⁻¹) groups

  • ¹H NMR: Signals for aromatic protons of the pyridine ring and the N-methyl group

  • ¹³C NMR: Characteristic signals for the nitrile carbon (≈115-117 ppm) and carbonyl carbon (≈160-163 ppm)

  • Mass spectrometry: Molecular ion peak at m/z 134, corresponding to the molecular weight

These spectral data collectively provide a fingerprint for unambiguous identification of the compound.

Research Applications and Future Directions

Current Research Applications

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has demonstrated relevance in several research domains:

  • As building blocks for more complex bioactive molecules

  • As pharmacophores in medicinal chemistry programs

  • As structural components in imaging agents for neurological research

For example, the related compound [¹¹C]CMDC has been evaluated for potential use in positron emission tomography (PET) imaging of metabotropic glutamate receptor 2 in the brain . This application highlights the potential for compounds with the 2-oxo-1,2-dihydropyridine-3-carbonitrile core to serve as valuable tools in neuroscience research.

Future Research Directions

Based on the structural features and reported activities of related compounds, several promising research directions for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile include:

  • Investigation as a scaffold for developing novel modulators of glutamate receptors

  • Exploration of its potential as a building block for constructing larger bioactive molecules

  • Evaluation of its reactivity for developing new synthetic methodologies

  • Assessment of its potential as a pharmacophore in drug discovery programs

The combination of a reactive nitrile group with the heterocyclic pyridone structure provides numerous opportunities for both synthetic manipulations and biological investigations.

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